N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide - 2309734-35-6

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide

Catalog Number: EVT-2960111
CAS Number: 2309734-35-6
Molecular Formula: C15H22N6O2S
Molecular Weight: 350.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)

    Compound Description: C1632 is a small-molecule inhibitor of the Lin28 protein, which is known to block the maturation of the let-7 microRNA tumor suppressor. [, ] This compound disrupts the Lin28/let-7 interaction, leading to the rescue of let-7 processing and function in Lin28-expressing cancer cells. [] C1632 also induces differentiation of mouse embryonic stem cells and reduces tumor-sphere formation. [] It has shown efficacy in preclinical studies for reducing tumor growth in mouse xenograft models of Group 3 medulloblastoma. [] Additionally, C1632 exhibits some activity against bromodomains. [] It has also demonstrated therapeutic potential by inhibiting SARS-CoV-2 replication and viral-induced inflammation through the upregulation of let-7. [] C1632 is also effective in the non-sedative treatment of noise phobia in companion animals, particularly dogs. []

    Relevance: C1632 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide. The variations lie in the substituents attached to this core structure.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: While not structurally identical, SGX523 shares the [, , ]triazolo[4,3-b]pyridazine moiety with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide, highlighting the importance of this scaffold in medicinal chemistry.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 is a GABAA receptor modulator. Unlike benzodiazepines that bind non-selectively to GABAA receptors, L-838,417 displays affinity selectivity for specific non-α1 GABAA receptors. [] This selectivity profile makes L-838,417 potentially advantageous as it may not induce sedation, a common side effect associated with non-selective GABAA receptor agonists like diazepam. [] Studies in mice suggest that L-838,417 has a low propensity to induce physical dependence, unlike many benzodiazepines. []

    Relevance: While not directly containing the [, , ]triazolo[4,3-b]pyridazine core, L-838,417 incorporates a 1,2,4-triazolo[4,3-b]pyridazine moiety, showcasing the versatility of this structural motif in developing compounds with distinct pharmacological profiles.

2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives

    Compound Description: This series of compounds was designed as potential antiproliferative agents. [] These derivatives were synthesized by replacing the benzamidine group in a series of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides with a [, , ]triazolo[4,3-b]pyridazine-6-yl moiety. [] Although they lost the thrombin inhibitory and fibrinogen receptor antagonistic activities of the parent benzamidine compounds, the ester forms of these derivatives exhibited inhibitory activity against the proliferation of endothelial and tumor cells. []

    Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide, further emphasizing the significance of this structural motif in medicinal chemistry and its association with diverse biological activities.

N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulphonamide derivatives

    Compound Description: This class of compounds was synthesized and evaluated for their antimicrobial activity. [] These derivatives were prepared starting from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline. [] Preliminary antimicrobial testing revealed that these compounds displayed good to moderate activity against various microorganisms. []

    Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine scaffold with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide. The presence of diverse substituents on this core highlights the potential for chemical modifications to modulate biological activity.

7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

    Compound Description: This compound is utilized in a non-sedative treatment method for noise phobia in companion animals, particularly dogs. []

    Relevance: While not directly containing the [, , ]triazolo[4,3-b]pyridazine core, it's mentioned alongside C1632 for its application in treating noise phobia, suggesting a potential overlap in their pharmacological mechanisms or targeted pathways. This highlights a broader research context where modulating similar biological pathways might be relevant for N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide.

Properties

CAS Number

2309734-35-6

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclohexanesulfonamide

Molecular Formula

C15H22N6O2S

Molecular Weight

350.44

InChI

InChI=1S/C15H22N6O2S/c1-19(24(22,23)13-5-3-2-4-6-13)12-9-20(10-12)15-8-7-14-17-16-11-21(14)18-15/h7-8,11-13H,2-6,9-10H2,1H3

InChI Key

JONLULBRYHJHPB-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.